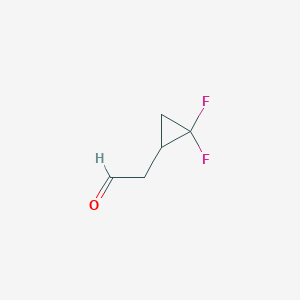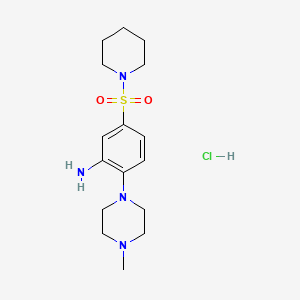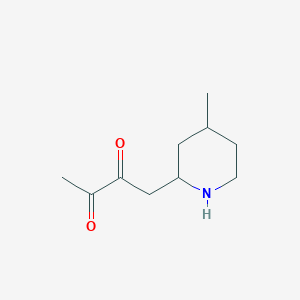![molecular formula C19H20FN3O6 B13066149 (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid](/img/structure/B13066149.png)
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid is a complex organic compound that belongs to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity. This compound is characterized by its unique tricyclic structure, which includes a fluorine atom, a piperazine ring, and multiple carboxylic acid groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid typically involves multiple steps, including the formation of the quinolone core, introduction of the fluorine atom, and incorporation of the piperazine ring. One common approach is to start with a quinoline derivative, followed by fluorination and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential antibacterial properties. Its ability to inhibit bacterial DNA gyrase makes it a candidate for developing new antibacterial agents .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its antibacterial activity makes it a potential candidate for treating bacterial infections, especially those resistant to other antibiotics .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including catalysis and material science .
Mécanisme D'action
The mechanism of action of (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By binding to the DNA gyrase, the compound prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.
Levofloxacin: A fluoroquinolone with a different stereochemistry and slightly different antibacterial spectrum.
Propriétés
Formule moléculaire |
C19H20FN3O6 |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid |
InChI |
InChI=1S/C19H20FN3O6/c1-9-8-29-17-13-10(7-11(20)14(17)22-5-3-21(2)4-6-22)16(24)12(18(25)26)15(19(27)28)23(9)13/h7,9H,3-6,8H2,1-2H3,(H,25,26)(H,27,28)/t9-/m0/s1 |
Clé InChI |
NQQVLJPOFYCHGX-VIFPVBQESA-N |
SMILES isomérique |
C[C@H]1COC2=C3N1C(=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O)C(=O)O |
SMILES canonique |
CC1COC2=C3N1C(=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


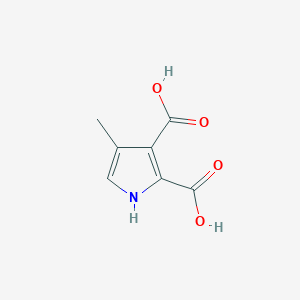
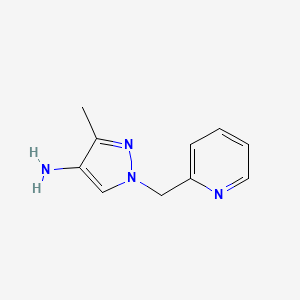

![Cis-Tert-Butyl3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate](/img/structure/B13066078.png)
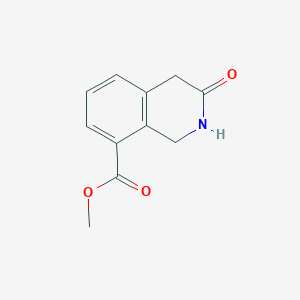
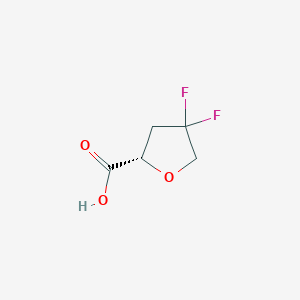
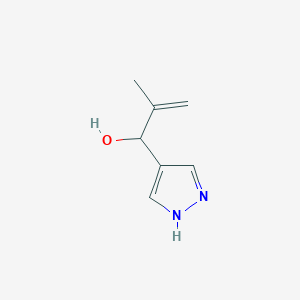
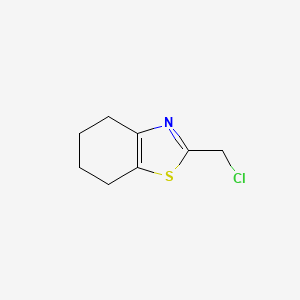
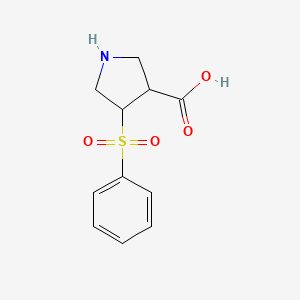
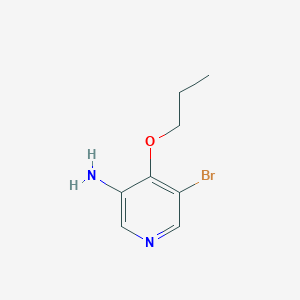
![3-[(3,4-Dimethylphenyl)methoxy]azetidine](/img/structure/B13066140.png)
